Tenofovir Disoproxil

Description

Properties

IUPAC Name |

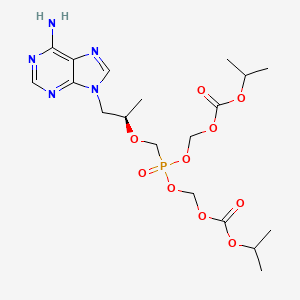

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVZFKDSXNQEJW-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N5O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052757 | |

| Record name | Tenofovir disoproxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201341-05-1 | |

| Record name | Tenofovir disoproxil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201341-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenofovir Disoproxil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201341051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenofovir disoproxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00300 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenofovir disoproxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1,9-bis(1-methylethyl) ester, 5-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENOFOVIR DISOPROXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YU4LON7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

113-115 | |

| Record name | Tenofovir disoproxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00300 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Intracellular Activation Pathway of Tenofovir Disoproxil in Lymphocytes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenofovir Disoproxil Fumarate (TDF) is an orally bioavailable prodrug of tenofovir, an acyclic nucleotide analogue of adenosine 5'-monophosphate.[1][2] As a cornerstone of antiretroviral therapy (ART) for the treatment and prevention of Human Immunodeficiency Virus (HIV) infection, its efficacy is entirely dependent on its conversion to the pharmacologically active anabolite, tenofovir diphosphate (TFV-DP), within target cells such as lymphocytes.[1][3] This process is a sequential, two-step phosphorylation cascade mediated by specific host cell kinases.[2] Understanding this activation pathway is critical for optimizing drug efficacy, elucidating mechanisms of resistance, and designing next-generation nucleotide reverse transcriptase inhibitors (NtRTIs). This guide provides a detailed overview of the metabolic activation of TDF in lymphocytes, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core pathways and workflows.

The Metabolic Activation Cascade of this compound

The conversion of TDF to its active form, TFV-DP, is a multi-step process that begins with hydrolysis in the plasma and culminates in two sequential phosphorylation events within the lymphocyte.

Step 1: Hydrolysis of this compound Fumarate (TDF) to Tenofovir (TFV)

Upon oral administration and absorption, TDF is rapidly and extensively hydrolyzed by plasma and tissue esterases, such as carboxylesterases, to release the parent molecule, tenofovir (TFV).[1][4] This initial conversion is efficient and not cell-type specific, occurring systemically.[5] The lipophilic disoproxil moieties are cleaved, enhancing the solubility of tenofovir and preparing it for cellular uptake and subsequent intracellular metabolism.[4]

Step 2: First Phosphorylation of Tenofovir (TFV) to Tenofovir Monophosphate (TFV-MP)

Once inside the lymphocyte, tenofovir undergoes its first phosphorylation to become tenofovir monophosphate (TFV-MP). This critical step is catalyzed by adenylate kinase 2 (AK2) .[2][6] AK2 is a ubiquitously expressed enzyme primarily located within the mitochondrial intermembrane space, where it plays a key role in cellular energy homeostasis.[2] The phosphorylation of tenofovir by AK2 is the rate-limiting step in the activation pathway.

Step 3: Second Phosphorylation of Tenofovir Monophosphate (TFV-MP) to Tenofovir Diphosphate (TFV-DP)

The final activation step involves the phosphorylation of TFV-MP to the active metabolite, tenofovir diphosphate (TFV-DP). In lymphocytes, including peripheral blood mononuclear cells (PBMCs), this reaction is catalyzed by pyruvate kinase isoenzymes M (PKM) and liver/red blood cell (PKLR) .[2][6] TFV-DP is the structural analogue of deoxyadenosine 5'-triphosphate (dATP) and directly competes with it for incorporation into newly synthesizing viral DNA by the HIV-1 reverse transcriptase enzyme.[3][7] The incorporation of TFV-DP results in the termination of the growing DNA chain due to the absence of a 3'-hydroxyl group, thereby potently inhibiting viral replication.[7]

Quantitative Data on Tenofovir Metabolites in Lymphocytes

The intracellular concentration of the active TFV-DP metabolite is a key determinant of the drug's antiviral efficacy. The following table summarizes representative quantitative data for tenofovir metabolites in peripheral blood mononuclear cells (PBMCs), a key lymphocyte population.

| Parameter | Value | Cell Type | Study Population | Citation |

| Median TFV-DP Concentration (from TDF) | 26 fmol/10⁶ cells | Lymph Node Mononuclear Cells | HIV-Infected Adults | [8] |

| Median TFV-DP Concentration (from TDF) | 57 fmol/10⁶ cells | PBMCs | HIV-Infected Adults | [8] |

| Average TFV-DP Concentration (from TDF/FTC) | 136 fmol/10⁶ cells | PBMCs | HIV-Infected Adults | [9] |

| TFV-DP Concentration in Primary Lymphocytes | 1.0 µM | Primary Lymphocytes | In vitro | [10] |

| TFV-DP Concentration in CEM cell line | 5.2 µM | CEM (Lymphoid) Cell Line | In vitro | [10] |

Note: Concentrations can vary based on dosing regimens, patient populations, and analytical methods. The data presented provides a comparative overview.

Key Experimental Protocols

Protocol: Quantification of Intracellular Tenofovir Diphosphate in Lymphocytes by LC-MS/MS

This protocol outlines a standard method for measuring TFV-DP levels in PBMCs, adapted from published methodologies.[8][10]

1. Isolation of PBMCs:

- Collect whole blood in heparinized tubes.

- Isolate PBMCs using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

- Wash the isolated cell pellet twice with cold phosphate-buffered saline (PBS).

- Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).

2. Cell Lysis and Metabolite Extraction:

- Resuspend a known number of cells (e.g., 10 million) in a 70% methanol solution.

- Vortex vigorously to ensure complete cell lysis.

- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

- Carefully collect the supernatant containing the intracellular metabolites.

3. Sample Preparation:

- Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

- Reconstitute the dried extract in a suitable mobile phase for analysis.

4. LC-MS/MS Analysis:

- Perform chromatographic separation using an ultra high-performance liquid chromatograph (UHPLC) system.

- Quantify TFV-DP using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

- Use a stable isotope-labeled internal standard for accurate quantification.

- Develop a standard curve using known concentrations of TFV-DP to calculate the concentration in the samples, typically expressed as fmol per 10⁶ cells.

Protocol: Identification of Activating Kinases via siRNA-Mediated Knockdown

This protocol describes an experimental workflow to identify the kinases responsible for tenofovir phosphorylation, based on methods used to identify AK2, PKM, and PKLR.[6]

1. Cell Culture and siRNA Transfection:

- Culture primary lymphocytes or a relevant lymphoid cell line (e.g., CEM cells) under standard conditions.

- Transfect cells with small interfering RNA (siRNA) specifically targeting the candidate kinase genes (e.g., AK2, PKM, PKLR) or a non-targeting control siRNA using an appropriate transfection reagent (e.g., electroporation or lipid-based reagents).

- Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

2. Confirmation of Knockdown:

- Harvest a subset of cells to confirm the reduction in target gene/protein expression via quantitative real-time PCR (qRT-PCR) or Western blotting.

3. Drug Incubation:

- Incubate the siRNA-transfected cells and control cells with a known concentration of tenofovir for a specified period (e.g., 24 hours).

4. Metabolite Quantification:

- Following incubation, harvest the cells and extract intracellular metabolites as described in Protocol 4.1.

- Quantify the levels of both TFV-MP and TFV-DP using LC-MS/MS.

5. Data Analysis:

- Compare the levels of TFV-MP and TFV-DP in cells with kinase knockdown to the levels in control cells.

- A significant reduction in TFV-MP following AK2 knockdown would confirm its role in the first phosphorylation step.

- A significant reduction in TFV-DP (with a potential accumulation of TFV-MP) following PKM/PKLR knockdown would confirm their roles in the second phosphorylation step.

Visualizations: Pathways and Workflows

The following diagrams illustrate the TDF activation pathway and the experimental workflow for kinase identification.

References

- 1. researchgate.net [researchgate.net]

- 2. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Differential Mechanisms of Tenofovir and this compound Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Genetic Variants of the Kinases That Activate Tenofovir in a Compartment-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]

- 8. The Lymphoid Tissue Pharmacokinetics of this compound Fumarate and Tenofovir Alafenamide in HIV-Infected Persons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

chemical synthesis and purification of tenofovir disoproxil fumarate

An In-depth Technical Guide to the Chemical Synthesis and Purification of Tenofovir Disoproxil Fumarate

Introduction

This compound Fumarate (TDF) is a critical antiretroviral medication used in the management of HIV-1 infection and chronic hepatitis B.[1][2][3] It is a prodrug of tenofovir, an acyclic nucleotide analogue reverse transcriptase inhibitor (NtRTI).[1][4] The disoproxil modification, a bis-isopropyloxycarbonyloxymethyl ester, masks the two negative charges of the tenofovir phosphonic acid group, significantly enhancing its oral bioavailability and cell permeability.[5][6][7] Following oral administration, TDF is absorbed and hydrolyzed by esterases to release the active tenofovir moiety, which is then phosphorylated intracellularly to the active metabolite, tenofovir diphosphate.[4][7]

The manufacturing of TDF presents several challenges, including managing reaction impurities, optimizing yields, and ensuring the stability of the final active pharmaceutical ingredient (API).[1][6] The synthesis is a multi-step process that requires careful control of reaction conditions and robust purification strategies to achieve the high purity required for pharmaceutical use. This guide provides a detailed overview of the synthetic pathways, purification methods, and experimental protocols involved in the production of this compound Fumarate.

Chemical Synthesis of this compound Fumarate

The industrial synthesis of TDF is typically a three-stage process, starting from readily available adenine.[1][8] The overall process involves the synthesis of a key intermediate, (R)-9-[2-(hydroxypropyl)adenine], its conversion to tenofovir (also known as PMPA), followed by esterification to form this compound, and finally, conversion to the stable fumarate salt.[1]

Stage 1: Synthesis of (R)-9-[2-(Hydroxypropyl)adenine] (HPA)

The synthesis begins with the reaction of adenine with (R)-propylene carbonate. This reaction is typically carried out at elevated temperatures (e.g., 120-145°C) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), with a base like sodium hydroxide or potassium hydroxide as a catalyst.[1][2] A significant challenge in this step is the formation of a regioisomeric impurity, which can be minimized through optimized reaction conditions and purification.[1] The crude product can be purified by crystallization from a solvent mixture, such as methanol/isopropanol, to yield HPA with high purity.[1]

Stage 2: Synthesis of Tenofovir (PMPA)

The second stage involves the conversion of HPA to tenofovir (PMPA) in a two-reaction sequence.

-

Alkylation: The hydroxyl group of HPA is alkylated with a phosphonate diester, such as diethyl p-toluenesulfonyloxymethylphosphonate (DESMP).[1][9] This condensation reaction is performed in the presence of a strong base, like magnesium tert-butoxide or magnesium isopropoxide, in a solvent such as N-methyl-2-pyrrolidone (NMP) or DMF.[1][10][11] The resulting intermediate is (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine.

-

Hydrolysis: The diethyl phosphonate ester is then hydrolyzed to the phosphonic acid, tenofovir (PMPA). This de-esterification can be achieved using agents like bromotrimethylsilane (TMSBr) or aqueous hydrobromic acid (HBr).[1][4][10]

To improve process efficiency, these two steps are often "telescoped," meaning the intermediate diethyl phosphonate is not isolated but is carried directly into the hydrolysis step.[1][9] This approach avoids a difficult isolation of the water-soluble intermediate and improves the overall yield.[1]

Stage 3: Esterification to this compound (TD)

This is the most critical stage of the synthesis, where tenofovir (PMPA) is converted to its disoproxil prodrug form. The reaction involves the alkylative esterification of the phosphonic acid with chloromethyl isopropyl carbonate (POC).[6][10]

The reaction is typically carried out in a solvent like N-methyl-2-pyrrolidone (NMP) in the presence of a base, such as triethylamine or diisopropylamine, to neutralize the generated acid.[6][10] The use of a phase transfer catalyst, like tetrabutylammonium bromide (TBAB), has been shown to significantly improve the reaction yield (from ~60% to over 80%) and reduce the formation of dimer impurities.[10][12]

Stage 4: Salt Formation and Purification

The crude this compound obtained from the esterification step is typically an oil.[13] It is converted to its stable, crystalline fumarate salt to facilitate purification and improve handling and stability. This is achieved by reacting the this compound base with fumaric acid in a suitable solvent, most commonly isopropyl alcohol.[6][14][15] The TDF salt precipitates from the solution and can be isolated by filtration.[14] Further purification can be achieved by recrystallization from isopropyl alcohol.[14][15]

The overall synthetic pathway is visualized in the diagram below.

Purification and Impurity Control

Purification is paramount to achieving the required quality for the TDF active pharmaceutical ingredient. The primary method for purification is crystallization.

Work-Up and Crystallization

After the esterification reaction, a significant amount of work is required to isolate the this compound base (TD) with sufficient purity.[1] The work-up procedure often involves:

-

Quenching : The reaction mixture is treated with chilled water or ice to precipitate the crude product.[10]

-

Extraction : The product is extracted into an organic solvent like dichloromethane or ethyl acetate.[6][10]

-

Washing : The organic layer is washed with water to remove water-soluble impurities and residual solvents like NMP.[1][10] Controlling the pH during aqueous workup is crucial, as basic conditions (pH > 7) can lead to the decomposition of the product.[1]

-

Solvent Exchange and Concentration : The solvent is removed under vacuum. Co-distillation with a solvent like cyclohexane can be used to remove residual triethylamine and water.[1][6]

The resulting crude TD, an oily substance, is then dissolved in isopropyl alcohol. Fumaric acid is added, and the mixture is heated to ensure complete dissolution, then slowly cooled to induce crystallization of TDF.[13][14] The solid product is collected by filtration, washed with chilled isopropyl alcohol, and dried under vacuum.[6][14] A final recrystallization or slurry in a solvent like isopropyl acetate may be performed to further enhance purity.[13][15]

Impurity Profile

Several process-related impurities can arise during the synthesis of TDF.[5] Effective quality control requires their identification and characterization.[5][16] Key impurities include:

-

Regioisomers of HPA : Formed during the initial alkylation of adenine.[1]

-

Mono-POC Tenofovir : An intermediate from the esterification step where only one of the phosphonic acid hydroxyls has reacted.[5][17]

-

Dimer Impurities : Formed by side reactions during the esterification process.[6][18]

-

This compound Carbamate : Can be formed by reaction with isopropyl chloroformate.[5]

-

Mono-POC Ether Impurities : Such as mono-POC methyl tenofovir, which can arise from impurities in the starting materials or solvents.[5][19]

The crystallization process is effective at removing many of these impurities, particularly the monoisoproxil (mono-POC) impurity, leading to a final product of high purity.[13]

Quantitative Data Summary

The efficiency of the TDF synthesis can vary significantly based on the chosen reagents and conditions. The tables below summarize key quantitative data from various reported processes.

Table 1: Comparison of Conditions for Stage 3 Esterification

| Solvent | Base (equiv.) | Catalyst (equiv.) | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Methylpyrrolidone (NMP) | Triethylamine (4) | TBAB (1) | 50 | 4 | 75.6 | [1] |

| Acetonitrile | Triethylamine (4) | TBAB (1) | 50 | 8 | 48.0 | [1] |

| Dimethylformamide (DMF) | Triethylamine (4) | TBAB (1) | 50 | 4 | 63.6 | [1] |

| N-Methylpyrrolidone (NMP) | Triethylamine (3) | TBAB (0.5) | 50-60 | 3 | 80.8 | [12] |

| N,N-Dimethylacetamide | Triethylamine (2) | TBAB (0.1) | 50-60 | 3 | 82.0 | [12] |

Table 2: Overall Process Yields

| Process Description | Starting Material | Overall Yield (%) | Reference |

| Original Manufacturing Process | Adenine | ~13 | [1] |

| Optimized Process with Telescoped Stage 2 | Adenine | ~24 | [1] |

| Improved Process with Phase Transfer Catalyst | Tenofovir (PMPA) | 60 to 85 (for final stage) | [10] |

| Final Crystallization Step | Oily TD Base | 90 (recrystallization yield) | [14] |

Experimental Protocols

The following protocols are representative examples synthesized from the literature for the key stages of TDF production.

Protocol 1: Synthesis of Tenofovir (PMPA) via Telescoped Process[1][6][10]

-

Alkylation : In a suitable reactor, charge N-methyl-2-pyrrolidone (NMP), (R)-9-[2-(hydroxypropyl)adenine] (HPA, 1.0 equiv.), and diethyl p-toluenesulfonyloxymethylphosphonate (DESMP, ~1.2 equiv.).

-

Add magnesium tert-butoxide (1.1 equiv.) portion-wise at 25-35°C.

-

Heat the reaction mixture to 70-75°C and maintain for 5-7 hours, monitoring by HPLC for completion.

-

Hydrolysis : Cool the reaction mixture. Add aqueous hydrobromic acid (48%) and heat to 90-95°C until the dealkylation is complete.

-

Cool the mixture, filter off any precipitated salts, and wash the filtrate with a suitable organic solvent (e.g., dichloromethane) to remove organic-soluble impurities.

-

Adjust the pH of the aqueous layer to precipitate the tenofovir product.

-

Filter the solid product, wash with water and then acetone, and dry under vacuum to yield Tenofovir (PMPA).

Protocol 2: Esterification to this compound (TD)[1][10][12]

-

In a dry reactor under a nitrogen atmosphere, suspend Tenofovir (PMPA, 1.0 equiv.) in N-methyl-2-pyrrolidone (NMP).

-

Add triethylamine (~3.0 equiv.) and tetrabutylammonium bromide (~0.5 equiv.).

-

Heat the mixture to 50-60°C.

-

Slowly add chloromethyl isopropyl carbonate (POC, ~3.0 equiv.) dropwise over 1-2 hours, maintaining the temperature.

-

Stir the reaction for 3-5 hours at 50-60°C until completion is confirmed by TLC or HPLC.

-

Cool the reaction mass to room temperature.

-

Pour the reaction mixture into chilled deionized water to precipitate the crude this compound.

-

Filter the crude product and extract the mother liquor with dichloromethane.

-

Combine the filtered solid and the organic extracts, wash with water, and concentrate under vacuum to obtain crude TD as an oil.

Protocol 3: Purification and Salt Formation of TDF[6][13][14]

-

Dissolve the crude this compound oil from Protocol 2 in isopropyl alcohol (~10 volumes).

-

Add fumaric acid (~0.4-0.5 equiv. relative to PMPA start).

-

Heat the mixture to 50-55°C and stir until all solids are completely dissolved.

-

Slowly cool the solution to room temperature (20-25°C), then further chill to 0-10°C.

-

Stir at this temperature for at least 4 hours to allow for complete crystallization.

-

Filter the precipitated solid and wash the cake with chilled isopropyl alcohol.

-

Dry the product under vacuum at ~40°C to yield high-purity this compound Fumarate.

-

(Optional) For further purification, the TDF can be recrystallized from hot isopropyl alcohol.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound fumarate synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose this compound fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101870713A - Industrial production process for this compound fumarate - Google Patents [patents.google.com]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. US20130005969A1 - Process for the preparation of this compound fumarate - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. CN110590842A - Synthesis method of this compound fumarate - Google Patents [patents.google.com]

- 13. WO2009130437A1 - Crystalline form of this compound and a process for its preparation - Google Patents [patents.google.com]

- 14. This compound fumarate synthesis - chemicalbook [chemicalbook.com]

- 15. CN105198928A - Purification method of this compound fumarate - Google Patents [patents.google.com]

- 16. Identification, synthesis and characterization of new impurities in tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. synthinkchemicals.com [synthinkchemicals.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. synthinkchemicals.com [synthinkchemicals.com]

Unraveling the Solid-State Landscape of Tenofovir Disoproxil Fumarate: A Technical Guide to its Crystal Structures and Polymorphism

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of Tenofovir Disoproxil Fumarate (TDF), a critical active pharmaceutical ingredient (API) in antiretroviral therapy. Aimed at researchers, scientists, and drug development professionals, this document consolidates key crystallographic data, details experimental protocols for polymorph preparation and characterization, and visualizes the relationships and workflows associated with TDF's solid-state forms.

Introduction

This compound fumarate, a prodrug of tenofovir, is widely used in the treatment of HIV-1 infection and chronic hepatitis B. The physicochemical properties of TDF, including its solubility, stability, and bioavailability, are intrinsically linked to its solid-state structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the development of robust and effective pharmaceutical formulations. This guide delves into the known polymorphic forms of TDF, offering a detailed examination of their structural characteristics and the experimental methodologies used to identify and control them.

Polymorphic Forms of this compound Fumarate

Several polymorphic forms of TDF have been identified and characterized in the scientific literature. The most prominent of these are designated as Form I, Form A, and Form B. Additionally, a number of other crystalline forms, often referred to as "ULT" forms in patent literature, have been reported.

Crystallographic and Thermal Properties

The distinct crystalline arrangements of TDF polymorphs give rise to unique physicochemical properties. A summary of the key quantitative data for the most well-characterized forms is presented below for comparative analysis.

| Form | Powder X-Ray Diffraction (PXRD) Peaks (2θ) | Melting Point (°C) |

| Form I | 4.9, 10.2, 10.5, 18.2, 20.0, 21.9, 24.0, 25.0, 25.5, 27.8, 30.1, 30.4[1][2] | ~113.77 - 118[2][3] |

| Form A | 7.7, 8.0, 11.8, 13.6, 14.2, 16.0, 16.6, 17.9, 19.1, 20.3, 21.1, 21.5, 22.4, 22.7, 24.2, 24.6, 25.2[1] | ~118.11[3] |

| Form B | - | Melts below 100°C, recrystallizes, and remelts at ~111.02°C[3] |

Note: The PXRD peaks represent the most characteristic reflections. The melting points can vary slightly depending on the experimental conditions.

Experimental Protocols

The controlled crystallization of specific polymorphic forms is a cornerstone of pharmaceutical development. The following section details the methodologies cited for the preparation and characterization of TDF polymorphs.

Preparation of Polymorphic Forms

Form A:

-

Dissolve this compound Fumarate Form I in isopropyl alcohol at approximately 50°C.[3]

-

Cool the solution from 50°C to 4°C at a rate of 10°C per hour to induce crystallization.[3]

-

Filter the resulting solids.

-

Dry the filtered solids in an oven at 40°C.[3]

Form B (from Methanol):

-

Dissolve 2.5 g of this compound Fumarate Form I in 15 mL of methanol.[3]

-

Slowly cool the solution from 50°C to 4°C at a rate of 10°C per hour.[3] This process yields Form B-MeOH, a methanol solvate.

Characterization Techniques

A suite of analytical techniques is employed to characterize the different solid forms of TDF:

-

Powder X-Ray Diffraction (PXRD): Used to identify the crystalline form based on the unique diffraction pattern produced by the crystal lattice.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions, such as melting and recrystallization, providing information on the thermal stability and identity of polymorphs.[2][3]

-

Thermogravimetric Analysis (TGA): Determines the change in mass of a sample as a function of temperature, useful for identifying solvates and assessing thermal stability.[2]

-

Fourier Transform Infrared (FTIR) Spectroscopy: Provides information about the vibrational modes of molecules, which can differ between polymorphs due to different intermolecular interactions.

-

Solid-State Nuclear Magnetic Resonance (ssNMR): A powerful technique for probing the local environment of atomic nuclei, offering detailed structural information about the crystalline state.[4]

Visualizing Polymorph Screening and Relationships

The following diagrams, generated using the DOT language, illustrate the typical workflow for polymorph screening and the logical relationships between the different forms of TDF.

Caption: A generalized workflow for polymorph screening, starting from the API and employing various crystallization and characterization techniques to identify different solid forms.

Caption: The relationship between the primary polymorphic forms of TDF, illustrating the conditions for their interconversion.

Conclusion

A thorough understanding of the polymorphic landscape of this compound Fumarate is paramount for ensuring the quality, safety, and efficacy of its drug products. This technical guide provides a consolidated resource for scientists and developers, summarizing the key structural features of TDF polymorphs and the experimental strategies for their isolation and characterization. The presented data and workflows are intended to support the rational design and control of crystallization processes, ultimately leading to the development of robust and reliable TDF-based pharmaceuticals. Further research into the crystal structures of less-characterized forms and their potential impact on pharmaceutical performance is encouraged.

References

solubility and stability of tenofovir disoproxil in organic solvents

An In-depth Technical Guide to the Solubility and Stability of Tenofovir Disoproxil in Organic Solvents

Introduction

This compound Fumarate (TDF) is a pivotal antiretroviral prodrug, widely utilized in the management of HIV-1 infection and chronic hepatitis B.[1][2] As a bis-isopropoxycarbonyloxymethyl ester derivative of tenofovir, its efficacy is contingent upon its intracellular conversion to the active metabolite, tenofovir diphosphate.[1][3] The physicochemical properties of TDF, particularly its solubility and stability in organic solvents, are of paramount importance for drug development professionals. These characteristics critically influence formulation strategies, analytical method development, and the overall quality and shelf-life of the final drug product.

This technical guide provides a comprehensive overview of the solubility and stability of TDF in various organic solvents, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers and scientists in their development efforts.

Solubility Profile of this compound Fumarate

The solubility of TDF in organic solvents is a critical parameter for creating stock solutions for laboratory analysis and for developing various dosage forms, including liquid formulations and advanced drug delivery systems. TDF is supplied as a crystalline solid.[4] Its solubility varies significantly across different organic solvents, reflecting its molecular structure which contains both polar and non-polar moieties.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound Fumarate in common organic solvents. For optimal stability, stock solutions prepared in solvents like ethanol, DMSO, and DMF should be purged with an inert gas.[4]

| Organic Solvent | Solubility (mg/mL) | Reference |

| Methanol (MeOH) | > 80 | [5] |

| Dimethylformamide (DMF) | ~ 16 | [4] |

| Dimethyl Sulfoxide (DMSO) | ~ 14 | [4] |

| Ethanol | ~ 5 | [4] |

| Acetonitrile | Sufficient for stock solution preparation | [2] |

| Chloroform | Used in mobile phase for HPTLC | [2] |

Stability Profile and Degradation Pathways

The stability of TDF is a complex issue, heavily influenced by factors such as pH, temperature, and the presence of nucleophiles or catalysts. The ester linkages in the disoproxil moiety are susceptible to hydrolysis, which is the primary degradation pathway.

Key Degradation Mechanisms

Forced degradation studies reveal that TDF is unstable under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions.[2][3]

-

Hydrolysis : This is the most significant degradation pathway. TDF is particularly sensitive to alkaline hydrolysis.[6] The degradation proceeds via the sequential cleavage of the two ester groups, forming a monoester intermediate and ultimately the active drug, tenofovir.[6][7][8] The molecule is more stable at an acidic pH of 2 to 3.[7]

-

Oxidation : TDF shows degradation when exposed to oxidative conditions, such as hydrogen peroxide.[3]

-

Thermal Degradation : The drug is labile to dry and wet heat.[1] Thermal decomposition can occur at temperatures as low as 60-80°C, leading to the formation of multiple degradants, including the monoester.[8][9]

-

Photolysis : Some degradation is observed under photolytic conditions.[2]

The primary degradation pathway via hydrolysis is visualized below.

Experimental Protocols

Accurate assessment of solubility and stability requires robust and well-defined experimental methods. The following sections detail standardized protocols for these determinations.

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol describes the equilibrium solubility measurement, a gold-standard method for determining the solubility of a crystalline compound.

Methodology:

-

Preparation : Add an excess amount of TDF crystalline powder to a known volume of the selected organic solvent in a sealed vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Equilibration : Agitate the vials at a constant, controlled temperature (e.g., 25°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection & Preparation : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filtration : Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

Dilution : Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method, to determine the concentration of TDF.

-

Calculation : Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Protocol 2: Stability-Indicating RP-HPLC Method for Forced Degradation Studies

This protocol outlines a method for assessing the stability of TDF under various stress conditions, ensuring that the drug peak is resolved from any degradation products.

1. Preparation of Stock and Stress Samples:

-

Stock Solution : Prepare a stock solution of TDF in a suitable solvent such as acetonitrile or methanol (e.g., 1 mg/mL).[2]

-

Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 80°C for a specified duration (e.g., 8 hours). Cool and neutralize with 0.1 N NaOH.

-

Alkaline Hydrolysis : Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified duration (e.g., 2 hours). Cool and neutralize with 0.1 N HCl.

-

Oxidative Degradation : Mix the stock solution with an equal volume of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature for a specified duration (e.g., 24 hours).

-

Thermal Degradation : Expose the solid TDF powder to dry heat (e.g., 80°C) for a set period (e.g., 8 hours).[3] Dissolve the stressed powder in a suitable solvent for analysis.

-

Photolytic Degradation : Expose the stock solution to UV light (e.g., 254 nm) or a photostability chamber for a defined period.

2. Chromatographic Conditions (Example):

-

Instrument : High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column : C18 analytical column (e.g., 250 x 4.6mm, 5 µm particle size).[3]

-

Mobile Phase : A mixture of an aqueous buffer and an organic solvent. Common examples include:

-

Flow Rate : 1.0 mL/min.[1]

-

Injection Volume : 20 µL.[3]

3. Analysis:

-

Inject the unstressed (control) and stressed samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent TDF peak.

-

The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main TDF peak and from each other.

References

- 1. researchgate.net [researchgate.net]

- 2. Stress Studies of this compound Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpbs.com [ijpbs.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Degradation Study of this compound Fumarate Sutar Shubhangi - Jarir.com KSA [jarir.com]

- 7. Biodegradation of the Antiretroviral this compound by a Cyanobacteria/Bacterial Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Degradants of this compound Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Tenofovir Disoproxil Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of tenofovir disoproxil fumarate (TDF), a critical antiretroviral pro-drug. Understanding the stability of TDF and the formation of its degradation byproducts is paramount for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document details the hydrolytic, oxidative, photolytic, and thermal degradation pathways, along with the identified byproducts. It also includes a compilation of experimental protocols from various studies to facilitate reproducibility and further research.

Core Degradation Pathways

This compound fumarate is susceptible to degradation under several stress conditions, primarily through hydrolysis of its ester linkages. Oxidative, photolytic, and thermal stress also contribute to its degradation, leading to a variety of byproducts.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for TDF. The molecule contains two ester groups that are susceptible to cleavage, particularly under acidic and alkaline conditions.[1][2] The degradation proceeds in a stepwise manner. The first hydrolysis event results in the formation of a monoester intermediate, which is then further hydrolyzed to tenofovir, the active drug.[3][4]

-

Acidic Hydrolysis : In acidic conditions (e.g., 0.1N HCl), TDF shows significant degradation.[5][6]

-

Alkaline Hydrolysis : TDF is particularly unstable in alkaline conditions (e.g., 0.1N NaOH), leading to rapid degradation.[5][6][7] Two specific alkaline degradants, identified as DP-I (methyl hydrogen ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate) and DP-II (dimethyl ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate), have been characterized.[7]

-

Neutral Hydrolysis : Degradation also occurs under neutral pH conditions, albeit at a slower rate compared to acidic or alkaline environments.[5][6]

Oxidative Degradation

Exposure to oxidizing agents, such as hydrogen peroxide, leads to the degradation of TDF.[1][5][6] This pathway can result in the formation of various oxidized byproducts.

Photolytic Degradation

TDF is also susceptible to degradation upon exposure to light.[1] Photodegradation can lead to the formation of unique byproducts that are not observed under other stress conditions.[8]

Thermal Degradation

Elevated temperatures can induce the degradation of TDF.[9] Five distinct thermal degradation products (DP-1 to DP-5) have been isolated and structurally elucidated.[9] Plausible mechanisms for their formation have been proposed, which may include the generation of formaldehyde.[9]

Quantitative Data on TDF Degradation

The extent of TDF degradation varies significantly depending on the stress conditions, including the nature of the stressor, its concentration, temperature, and duration of exposure. The following table summarizes quantitative data from various forced degradation studies.

| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |

| Acidic Hydrolysis | 0.1N HCl | 4 hours | 40°C | 10.95 | [6] |

| 0.01M HCl | - | Room Temp. | Complete | [1] | |

| Alkaline Hydrolysis | 0.1N NaOH | 4 hours | 40°C | 10.6 | [6] |

| 0.01M NaOH | - | Room Temp. | Complete | [1] | |

| Neutral Hydrolysis | Water | 4 hours | 40°C | 12.26 | [6] |

| Oxidative Degradation | 3% H₂O₂ | 1 hour | Room Temp. | 12.22 | [6] |

| 0.3% H₂O₂ | 10 min | Boiling Water Bath | Unstable | [1] | |

| Thermal Degradation | Dry Heat | 2 months | 50°C | No significant degradation | [1] |

| Dry Heat | - | 70°C | 1.93 (API, 48 hrs) | [2] | |

| Thermal Stress | 8 hours | 60°C | Formation of 5 degradants | [9] | |

| Photolytic Degradation | UV Light | - | - | Labile | [1] |

| Photolysis | - | - | 9.61 (API, 3 hrs), 15.38 (API, 5 hrs) | [2] |

Key Degradation Byproducts

Several degradation byproducts of TDF have been identified and characterized using advanced analytical techniques such as LC-MS/MS and 2D-NMR.[7][10]

| Degradation Pathway | Byproduct Name/Identifier | Chemical Name |

| Hydrolysis | Tenofovir Monoester | mono(isopropoxycarbonyloxymethyl) tenofovir |

| Tenofovir | 9-[(R)-2-(Phosphonomethoxy)propyl]adenine | |

| Alkaline Hydrolysis | DP-I | Methyl hydrogen ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate |

| DP-II | Dimethyl ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Thermal Degradation | DP-1 to DP-5 | Structures elucidated, see reference for details |

Experimental Protocols

Detailed methodologies are crucial for the consistent and reliable study of drug degradation. The following sections outline typical experimental protocols for conducting forced degradation studies on TDF.

General Stock Solution Preparation

A standard stock solution of TDF is typically prepared by dissolving a known amount of the drug in a suitable solvent, such as acetonitrile or methanol, to achieve a concentration of 1 mg/mL.[1] This stock solution is then used for the various stress studies.

Hydrolytic Degradation Protocol

-

Acidic Hydrolysis : Mix 5 mL of the TDF stock solution (1 mg/mL) with 5 mL of 0.01 M HCl and keep at room temperature.[1] Alternatively, for a more controlled degradation, a solution of TDF in 0.1N HCl can be kept at 40°C for 4 hours.[6] The solution is then neutralized with an equivalent amount of NaOH.

-

Alkaline Hydrolysis : Mix 5 mL of the TDF stock solution (1 mg/mL) with 5 mL of 0.01 M NaOH and keep at room temperature.[1] For a less aggressive approach, a solution in 0.1N NaOH can be maintained at 40°C for 4 hours.[6] Neutralize the solution with an equivalent amount of HCl before analysis.

-

Neutral Hydrolysis : Mix 20 mg of TDF with 10 mL of water in a 100 mL volumetric flask and keep at 40°C for 4 hours.[6]

Oxidative Degradation Protocol

To 20 mg of TDF, add 10 mL of water followed by 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 1 hour.[6] Alternatively, mix 5 mL of the TDF stock solution with 5 mL of 0.3% (v/v) hydrogen peroxide and heat in a boiling water bath for 10 minutes.[1]

Thermal Degradation Protocol

For dry heat degradation studies, place 10 mg of TDF powder in an oven at a specified temperature (e.g., 50°C or 70°C) for a defined period (e.g., 48 hours to 2 months).[1][2] For solution-state thermal stress, a solution of TDF can be heated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 8 hours).[9]

Photolytic Degradation Protocol

Expose a solution of TDF to a combination of white fluorescent and near-ultraviolet light with a defined energy output (e.g., 1.2 million lux hours and 200 watts hours/sq·mts) for a specified time (e.g., 8 hours).[1]

Analytical Methods

Stability-indicating analytical methods are essential for separating and quantifying TDF from its degradation products.

-

High-Performance Liquid Chromatography (HPLC) : A common technique employing a C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol).[11][12] Detection is typically performed using a UV detector at around 260 nm.[6][12]

-

High-Performance Thin-Layer Chromatography (HPTLC) : An alternative chromatographic method using a mobile phase such as chloroform and methanol, with UV detection at 260 nm.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for the identification and structural elucidation of degradation products.[7][10]

Visualizations

Degradation Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of TDF and a typical experimental workflow for its forced degradation studies.

Caption: Major degradation pathways of this compound Fumarate.

Caption: Experimental workflow for forced degradation studies of TDF.

References

- 1. Stress Studies of this compound Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose this compound fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Force Degradation Study of this compound Fumarate by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 6. researchgate.net [researchgate.net]

- 7. Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of this compound fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Degradants of this compound Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of this compound fumarate degradation products by mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, this compound Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thaiscience.info [thaiscience.info]

Methodological & Application

Application Notes and Protocols: In Vitro Antiviral Assay for Tenofovir Disoproxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir disoproxil fumarate (TDF) is a cornerstone of antiretroviral therapy, widely utilized in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2][3] As a prodrug of tenofovir, TDF is an acyclic nucleotide analog reverse transcriptase inhibitor (NtRTI).[4][5] Its efficacy lies in its ability to be intracellularly converted to tenofovir diphosphate (TFV-DP), which then competes with the natural deoxyadenosine 5'-triphosphate for incorporation into newly forming viral DNA.[6][7] Once incorporated, TFV-DP acts as a chain terminator, halting viral replication.[4][7] This document provides detailed protocols for assessing the in vitro antiviral activity and cytotoxicity of this compound.

Mechanism of Action

This compound is readily absorbed and converted to its active form, tenofovir, which is then phosphorylated by cellular enzymes to tenofovir diphosphate (TFV-DP).[5][8] TFV-DP competitively inhibits the viral reverse transcriptase (for HIV) or polymerase (for HBV), and its incorporation into the growing viral DNA chain leads to termination of elongation.[5][6]

References

- 1. Determining the antiviral activity of this compound fumarate in treatment-naive chronically HIV-1-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review and Clinical Understanding of Tenofovir: this compound Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ClinPGx [clinpgx.org]

- 7. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 8. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Tenofovir Disoproxil Fumarate in Pharmaceutical Formulations by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

Tenofovir disoproxil fumarate (TDF) is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI). It is a crucial antiretroviral medication used in the management of HIV-1 infection and chronic hepatitis B.[1] Accurate and reliable quantification of TDF in pharmaceutical dosage forms is essential for ensuring product quality and therapeutic efficacy. This application note presents a validated RP-HPLC method for the determination of TDF in tablets. The method is simple, precise, accurate, and suitable for routine quality control analysis.[2][3][4]

Principle

The method utilizes reverse-phase chromatography to separate this compound from other excipients in the tablet formulation. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent allows for the elution of the analyte.[2][3][4] Detection is performed using a UV detector at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.[2][3] Quantification is achieved by comparing the peak area of the analyte in the sample solution to that of a standard solution with a known concentration.

Experimental

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and optimal chromatographic conditions is provided in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Visible Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[2] |

| Mobile Phase | Buffer: Acetonitrile (60:40 v/v)[2] |

| Buffer | 7.8 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine in 1000 mL of water, pH adjusted to 2.3 with 10% orthophosphoric acid[2][5] |

| Flow Rate | 1.0 mL/min[2][4][6] |

| Injection Volume | 20 µL[4] |

| Detection Wavelength | 260 nm[2][3][4] |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Reagents and Materials

-

This compound Fumarate Reference Standard (USP or equivalent)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound Fumarate tablets (e.g., 300 mg)

Protocols

Preparation of Mobile Phase

-

Buffer Preparation: Dissolve 7.8 g of sodium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Add 1 mL of triethylamine and mix well. Adjust the pH to 2.3 with 10% orthophosphoric acid.[2][5]

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 60:40 (v/v). Degas the mobile phase by sonication for 15-20 minutes before use.

Preparation of Standard Solution

-

Accurately weigh about 60 mg of this compound Fumarate reference standard into a 50 mL volumetric flask.[2][5]

-

Add approximately 30 mL of the mobile phase and sonicate to dissolve.

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

-

Pipette 5.0 mL of this solution into a 20 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of approximately 300 µg/mL.[2][5]

Preparation of Sample Solution

-

Accurately weigh a quantity of the powder equivalent to 300 mg of this compound fumarate and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution of the active ingredient.[2][5]

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Pipette 5.0 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[2][5]

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the blank (mobile phase), followed by the standard solution and the sample solution.

-

Record the chromatograms and measure the peak area for the this compound peak. The retention time for this compound is expected to be around 3-5 minutes.[2][4]

Data Analysis

The concentration of this compound fumarate in the sample solution is calculated using the following formula:

The amount of this compound fumarate per tablet can then be calculated based on the initial weight of the tablet powder and the dilution factors.

Method Validation

The described method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[2][7] A summary of the validation parameters is presented in Table 2.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity | |

| Range | 50 - 150% of the analytical concentration[2] |

| Correlation Coefficient (r²) | > 0.999[2] |

| Accuracy (% Recovery) | 99.23% to 101.44%[2] |

| Precision | |

| Repeatability (RSD) | < 2% |

| Intermediate Precision (RSD) | < 2% |

| Specificity | No interference from excipients was observed. |

| Robustness | The method was found to be robust with small, deliberate variations in flow rate and mobile phase composition.[2] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC method for the quantification of this compound fumarate.

Caption: Workflow for this compound Quantification.

Signaling Pathway (Logical Relationship)

The logical flow of the analytical method development and validation process is depicted below.

References

- 1. RP-HPLC method for simultaneous estimation of this compound fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. hakon-art.com [hakon-art.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

- 7. HPLC method development for this compound fumarate analysis [wisdomlib.org]

Application Notes and Protocols for Tenofovir Disoproxil (TDF) Research in Non-Human Primate (NHP) Models of HIV

These application notes provide a comprehensive overview and detailed protocols for utilizing tenofovir disoproxil (TDF) in non-human primate (NHP) models of HIV research. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of antiretroviral drugs for HIV prevention and treatment.

Introduction

Non-human primate models, primarily using macaque species infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV), have been instrumental in the preclinical development of antiretroviral drugs.[1][2] this compound (TDF), a prodrug of tenofovir (TFV), is a potent nucleotide reverse transcriptase inhibitor that has demonstrated significant efficacy in these models for both pre-exposure prophylaxis (PrEP) and post-exposure prophylaxis (PEP).[1][3] The predictive value of NHP studies for human clinical outcomes has been consistently high, making these models critical for advancing new HIV prevention strategies.[1][2][4]

This document outlines the key experimental considerations and provides detailed protocols for conducting TDF research in NHPs, covering study design, drug administration, viral challenge, and sample analysis.

Key Research Applications

TDF research in NHP models has been pivotal in establishing its utility in two primary areas:

-

Pre-Exposure Prophylaxis (PrEP): NHP studies have demonstrated that oral administration of TDF, often in combination with emtricitabine (FTC), provides high levels of protection against repeated low-dose rectal, vaginal, and penile SHIV challenges, mimicking human sexual transmission routes.[4] These models have been crucial for defining protective drug concentrations and informing clinical trial designs.[1][5]

-

Post-Exposure Prophylaxis (PEP): Early studies in macaques showed that initiating TDF treatment up to 24-36 hours after intravenous or vaginal SIV/HIV-2 exposure could effectively prevent the establishment of infection.[1][6] Meta-analyses of NHP PEP studies have confirmed the protective benefit of PEP and underscored the importance of early initiation.[7]

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: NHP models allow for detailed investigation of TDF pharmacokinetics in various biological compartments, including blood plasma, peripheral blood mononuclear cells (PBMCs), and tissues such as the genital tract.[6][8] These studies are essential for understanding drug distribution and correlating drug concentrations with prophylactic efficacy.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative data from representative TDF studies in NHP models.

Table 1: Pharmacokinetic Parameters of Tenofovir (TFV) in Macaques

| Parameter | Route of Administration | Dose | Matrix | Concentration | Reference |

| C24h | Oral (TDF/FTC/DTG) | TDF: 5.1 mg/kg | Plasma | ~100-200 ng/mL | [8] |

| AUC | Subcutaneous | 30 mg/kg/day | Plasma | < 10 µg·h/ml (threshold for no renal toxicity) | [9] |

| Intracellular TFV-DP | Oral (TDF/FTC) | 22 mg/kg/day | PBMCs | Mean (SD): 15.8 (7.6) - 30.7 (10.1) fmol/10^6 cells | [5] |

| Tissue Concentration | Intravaginal Ring | N/A | Vaginal Tissue | Median: 1.3 x 10^4 ng/g | [10] |

| Tissue Concentration | Oral | 300 mg (human dose) | Male Genital Tract | 4.4-fold higher than blood plasma | [6] |

Table 2: Efficacy of TDF-based PrEP in Macaque Models

| PrEP Regimen | Challenge Virus | Route of Exposure | Protection Efficacy | Reference |

| TDF/FTC | SHIV | Rectal | 87% | [4] |

| TDF/FTC | SHIV | Penile | 94% - 100% | [1][4] |

| TDF/FTC | SHIV | Vaginal | 94% - 100% | [4] |

| TDF Intravaginal Ring | SHIV162p3 | Vaginal | 100% | [10] |

Experimental Protocols

The following are generalized protocols based on common methodologies cited in the literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Animal Model

-

Species: Rhesus macaques (Macaca mulatta) or pigtail macaques (Macaca nemestrina) are commonly used.[1][8]

-

Health Status: Animals should be healthy and free of confounding infections.

-

Housing and Care: Animals should be housed and cared for in accordance with the Guide for the Care and Use of Laboratory Animals.

Drug Formulation and Administration

-

Oral Administration:

-

Formulation: TDF can be administered orally in a treat, snack, or via oral gavage.[8] The drug is often given in combination with emtricitabine (FTC).

-

Dosage: A common dose for TDF is 22 mg/kg/day, often co-administered with 20 mg/kg/day of FTC.[4] Doses may be adjusted to achieve plasma concentrations similar to those in humans.[8]

-

-

Subcutaneous Administration:

-

Formulation: TFV can be administered subcutaneously.

-

Dosage: Doses have ranged in long-term studies, with maintenance doses adjusted based on plasma drug concentrations and animal age.[9]

-

-

Intravaginal Ring:

Viral Challenge

-

Virus: SHIV (e.g., SHIV-162p3) or SIV (e.g., SIVmac251) are commonly used challenge viruses.[8][10]

-

Route of Exposure:

-

Dosing: Typically involves repeated low-dose challenges to mimic sexual exposure.[4]

-

Timing: Viral challenges are timed relative to drug administration to assess PrEP or PEP efficacy.

Sample Collection and Processing

-

Blood:

-

Plasma: Collect whole blood in EDTA tubes and centrifuge to separate plasma for virological and pharmacological analysis.

-

PBMCs: Isolate from whole blood using density gradient centrifugation for intracellular drug concentration analysis.

-

-

Tissues:

-

Biopsies: Rectal, vaginal, or lymph node biopsies can be collected at specified time points.

-

Necropsy: A full range of tissues can be collected at the end of the study.

-

-

Vaginal/Rectal Fluids: Aspirates or swabs can be collected to measure local drug concentrations.[10]

Analytical Methods

-

Drug Concentration Analysis:

-

Virological Assays:

-

Viral Load: Quantify viral RNA in plasma using real-time RT-PCR.

-

Serology: Detect SIV/SHIV-specific antibodies by ELISA to confirm infection.

-

-

Safety Monitoring:

Visualizations

The following diagrams illustrate key conceptual frameworks in TDF research in NHP models.

Safety and Side Effects

While TDF is generally well-tolerated, NHP studies have identified potential side effects that mirror those observed in humans.[1][9]

-

Renal Toxicity: Prolonged administration of high doses of TFV has been associated with proximal renal tubular dysfunction.[9] Monitoring renal function is a critical component of long-term studies.

-

Bone Mineral Density: A decrease in bone mineral density has been observed with long-term TDF treatment in macaques.[9] This effect is often non-progressive.[9]

-

Other Side Effects: In humans, other potential side effects include lactic acidosis and liver problems.[11][12] While less commonly reported in NHP studies, general health monitoring is essential.

Conclusion

NHP models have been indispensable for the preclinical evaluation of TDF, providing robust data on its efficacy, pharmacokinetics, and safety. The protocols and data presented in these application notes are intended to guide researchers in designing and conducting rigorous and informative studies. The strong predictive validity of these models for human clinical outcomes underscores their continued importance in the development of new and improved antiretroviral agents for the prevention and treatment of HIV.[1][2][4]

References

- 1. mdpi.com [mdpi.com]

- 2. The Use of Nonhuman Primate Models for Advancing HIV PrEP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal models of antiretroviral prophylaxis for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The predictive value of macaque models of preexposure prophylaxis for HIV prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The Pharmacokinetics and Viral Activity of Tenofovir in the Male Genital Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological Validation of Long-Term Treatment with Antiretroviral Drugs in a Model of SIV-Infected Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chronic Administration of Tenofovir to Rhesus Macaques from Infancy through Adulthood and Pregnancy: Summary of Pharmacokinetics and Biological and Virological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic evaluation of this compound fumarate released from an intravaginal ring in pig-tailed macaques after 6 months of continuous use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Fumarate Patient Drug Record | NIH [clinicalinfo.hiv.gov]

- 12. drugs.com [drugs.com]

Application Notes and Protocols for Combination Antiretroviral Therapy Studies Involving Tenofovir Disoproxil Fumarate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tenofovir Disoproxil Fumarate (TDF) as a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection. This document details the mechanism of action, clinical efficacy, safety profile, and relevant experimental methodologies based on published studies.

Introduction

This compound fumarate (TDF), a prodrug of tenofovir, is a nucleotide reverse transcriptase inhibitor (NtRTI) that has been a critical component of first-line antiretroviral therapy for over a decade.[1][2] It is recommended for use in combination with other antiretroviral agents for the treatment of HIV-1 infection in adults and pediatric patients.[1][2] TDF exhibits potent antiviral activity against both HIV and hepatitis B virus (HBV), making it a valuable agent for co-infected individuals.[1][3][4]

Mechanism of Action

TDF is an acyclic nucleotide analogue of adenosine 5'-monophosphate. As a prodrug, it is rapidly absorbed and converted to its active form, tenofovir, by plasma and tissue esterases.[1][2][5][6] Intracellularly, tenofovir is phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).[1][5][6]

TFV-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase and terminates the growing viral DNA chain upon incorporation, as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[1][2][5][6] This premature chain termination effectively halts viral replication.[2][6]

Caption: Mechanism of action of this compound Fumarate (TDF).

Clinical Efficacy of TDF-Based Regimens

Numerous clinical trials and observational studies have demonstrated the high efficacy of TDF-containing combination antiretroviral therapy in treatment-naïve and treatment-experienced patients.

Table 1: Efficacy of TDF-Based First-Line Therapy in Antiretroviral-Naïve Patients

| Study / Cohort | Treatment Regimen | Duration | N | Virologic Suppression (<50 copies/mL) | Median CD4+ Cell Increase (cells/mm³) |

| German Outpatient Cohort[7] | TDF + FTC + NNRTI or PI/r | 36 months | 330 | 91% | +261 (from baseline of 211) |

| Study 903[8] | TDF + Lamivudine + Efavirenz | 144 weeks | - | Goal to achieve <50 copies/mL at week 48 | - |

| Phase I/II Trial[9] | TDF Monotherapy (300mg) | 35 days | - | -1.22 log10 copies/mL change from baseline | - |

NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; PI/r: Ritonavir-boosted Protease Inhibitor; FTC: Emtricitabine.

Table 2: Efficacy of TDF-Based Second-Line Therapy

| Study / Cohort | Patient Population | Treatment Regimen | Duration | Outcome Measure | Result |

| Zambia and South Africa Cohorts[10] | Patients failing first-line ART | TDF-containing second-line ART | - | Immunological Failure | HR: 0.60 (95% CI: 0.41-0.87) |

| Zambia and South Africa Cohorts[10] | Patients failing first-line ART | TDF-containing second-line ART | - | Virologic Failure (RSA only) | HR: 0.28 (95% CI: 0.09-0.90) |

HR: Hazard Ratio; CI: Confidence Interval; RSA: Republic of South Africa.

Safety and Tolerability Profile

TDF is generally well-tolerated, but long-term use has been associated with renal and bone toxicities.

Table 3: Adverse Events Associated with TDF-Based Therapy

| Study / Cohort | Comparison | Adverse Event | Incidence / Finding |

| German Outpatient Cohort[7] | TDF+FTC based regimen | Any Adverse Event (AE) | 13.7% of patients reported AEs |

| German Outpatient Cohort[7] | TDF+FTC based regimen | Discontinuation due to AEs | 3.9% of patients |

| German Outpatient Cohort[7] | TDF+FTC based regimen | Renal Abnormalities | Reported in 1.9% of patients |

| Nigerian Cohort[11] | TDF-exposed vs. TDF-unexposed | Renal Impairment at 144 weeks | 45% in TDF-exposed vs. 14% in TDF-unexposed |

| Systematic Review (Pregnancy)[12] | TDF-based vs. non-TDF-based ART in pregnancy | Preterm Delivery (<37 weeks) | RR: 0.90 (95% CI: 0.81-0.99) |

| Systematic Review (Pregnancy)[12] | TDF-based vs. non-TDF-based ART in pregnancy | Stillbirth | RR: 0.60 (95% CI: 0.43-0.84) |

RR: Relative Risk; CI: Confidence Interval.

Drug Resistance

The primary resistance mutation associated with tenofovir is the K65R substitution in the reverse transcriptase enzyme.[1][13] This mutation can reduce the susceptibility to TDF.[13] However, TDF generally has a high barrier to resistance.[5] Studies have shown that in cases of virologic failure on a TDF-containing regimen, complex resistance patterns can emerge.[14][15]

Methodologies and Experimental Protocols

Detailed, step-by-step protocols for the cited clinical trials are not publicly available. However, the general methodologies can be summarized as follows.

General Clinical Trial Protocol for TDF-Based cART

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. eatg.org [eatg.org]

- 4. Initial Regimen | Johns Hopkins HIV Guide [hopkinsguides.com]

- 5. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 6. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]

- 7. Efficacy and safety of TDF/FTC-containing, first-line HAART in clinical practice: 3-year data from the German outpatient cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of this compound Fumarate in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tenofovir in second-line ART in Zambia and South Africa: collaborative analysis of cohort studies | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]

- 11. Long Term Exposure to this compound Fumarate-Containing Antiretroviral Therapy Is Associated with Renal Impairment in an African Cohort of HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safety of this compound Fumarate–Based Antiretroviral Therapy Regimens in Pregnancy for HIV-Infected Women and Their Infants: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent findings on the mechanisms involved in tenofovir resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Drug resistance outcomes of long-term ART with this compound fumarate in the absence of virological monitoring - UCL Discovery [discovery.ucl.ac.uk]

Application Notes: Tenofovir Disoproxil Fumarate as a Reference Standard in Analytical Laboratories

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir disoproxil fumarate (TDF) is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor, widely used in the treatment of HIV-1 and chronic hepatitis B infections.[1][2][3] As a critical component of antiretroviral therapy, ensuring the quality, purity, and potency of TDF in pharmaceutical formulations is paramount. This requires the use of a well-characterized reference standard in analytical laboratories. This document provides detailed application notes and protocols for the use of this compound Fumarate Reference Standard for identification, assay, and impurity profiling in bulk drug substances and finished pharmaceutical products.